molecular formula C10H11FO4 B8165208 4-Fluoro-3-(2-methoxyethoxy)benzoic acid

4-Fluoro-3-(2-methoxyethoxy)benzoic acid

Cat. No.: B8165208
M. Wt: 214.19 g/mol
InChI Key: PLYVEPOJGVVVOM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H11FO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the fourth position and a 2-methoxyethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2-methoxyethoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzoic acid.

    Etherification: The 4-fluorobenzoic acid undergoes etherification with 2-methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the intermediate this compound.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-(2-methoxyethoxy)benzaldehyde or this compound.

    Reduction: Formation of 4-fluoro-3-(2-methoxyethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(2-methoxyethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 2-methoxyethoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Similar structure but lacks the 2-methoxyethoxy group.

    3-Fluoro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a 2-methoxyethoxy group.

    4-Fluoro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a 2-methoxyethoxy group.

Uniqueness

4-Fluoro-3-(2-methoxyethoxy)benzoic acid is unique due to the presence of both a fluorine atom and a 2-methoxyethoxy group on the benzene ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-fluoro-3-(2-methoxyethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYVEPOJGVVVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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